molecular formula C18H20N6OS B2485342 N-isobutyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105209-16-2

N-isobutyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2485342
CAS No.: 1105209-16-2
M. Wt: 368.46
InChI Key: JFVQACRMXCNTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isobutyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activities

The modification of chemical scaffolds to enhance antibacterial activity is a crucial area of research in combating antibiotic resistance. A study focusing on the synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives, including modifications of a hit compound related to the N-isobutyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide structure, demonstrated promising antibacterial activities. Among the derivatives, one showed excellent in vitro inhibition of E. coli and S. aureus growth and was effective in a mouse model of bacteremia. This compound acts by destroying the bacterial cell membrane, indicating its potential as an alternative to conventional antibiotics (Fan et al., 2020).

Inhibition of Transcription Factors

Research into inhibitors of NF-kappaB and AP-1 gene expression is vital for understanding inflammatory and oncogenic pathways. A study on the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of these transcription factors, aimed to improve oral bioavailability. The study's findings highlight the importance of specific substituents on the pyrimidine ring for maintaining activity, with implications for developing new therapeutic agents (Palanki et al., 2000).

Anticancer and Anti-inflammatory Properties

The exploration of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents underscores the versatility of triazole derivatives in therapeutic development. A novel series of derivatives exhibited significant cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition, demonstrating their potential as dual-function therapeutic agents (Rahmouni et al., 2016).

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are crucial targets for cancer therapy due to their role in gene expression regulation. The development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a selective HDAC inhibitor highlights the potential of such compounds in treating various cancers. This compound shows promising in vitro and in vivo antitumor activity, exemplifying the therapeutic application of triazole derivatives (Zhou et al., 2008).

Properties

IUPAC Name

N-(2-methylpropyl)-1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-13(2)11-21-17(25)16-15(12-26-18-19-9-6-10-20-18)24(23-22-16)14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVQACRMXCNTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.